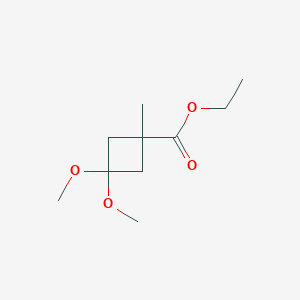
Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate is a chemical compound with the CAS Number: 2140306-07-4. It has a molecular weight of 202.25 and its IUPAC name is ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate .
Molecular Structure Analysis
The InChI Code for Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate is 1S/C10H18O4/c1-5-14-8(11)9(2)6-10(7-9,12-3)13-4/h5-7H2,1-4H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate has a molecular weight of 202.25 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis and Reactions
Research into small-size cycloalkane rings, such as the study by Graziano et al. (1996), explores the oxidative ring opening of cyclopropane and cyclobutane derivatives with RuO4, highlighting the reactivity of these cyclic structures under specific conditions and their potential as intermediates in organic synthesis Graziano, Lasalvia, Piccialli, & Sica, 1996.
Structural and Mechanistic Studies
The structural analysis of cyclic compounds, as demonstrated by Gelli et al. (1994), provides insights into the configurations and reactivities of complex molecules, which is crucial for understanding their potential applications in material science and drug design Gelli, Cadoni, Pani, Carnasciali, Mugnoli, & Beltrame, 1994.
Polymer Science
The synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates by Drujon et al. (1993) illustrate the use of cyclobutane derivatives in creating polymers with specific properties, such as high thermal stability and optical clarity. This research indicates the versatility of cyclic carboxylates in polymer chemistry and materials science Drujon, Riess, Hall, & Padías, 1993.
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-14-8(11)9(2)6-10(7-9,12-3)13-4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGRSSLMFIBWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776020.png)
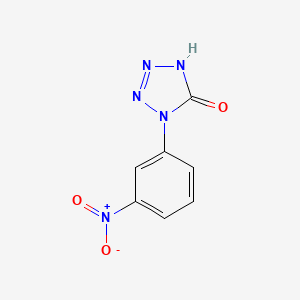

![2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2776024.png)
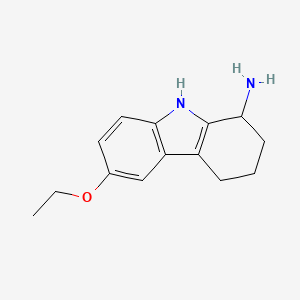
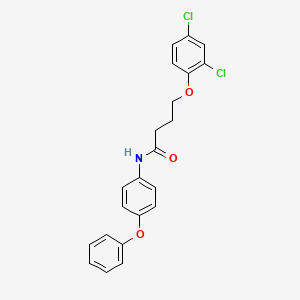
![3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776027.png)
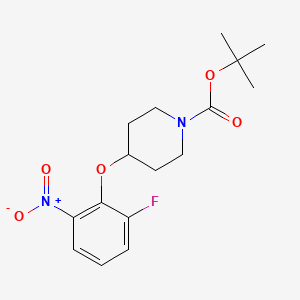
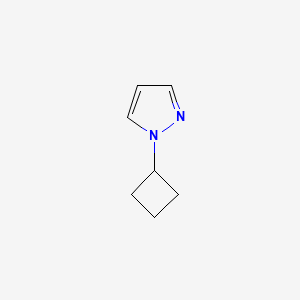

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2776038.png)
